An In-depth Technical Guide to the Mechanism of Action of M-1211, a Menin-MLL Inhibitor
An In-depth Technical Guide to the Mechanism of Action of M-1211, a Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M-1211 (also reported as M-1121) is a potent, orally bioavailable, covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), a critical dependency in certain aggressive forms of acute leukemia. This technical guide provides a comprehensive overview of the mechanism of action of M-1211, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. M-1211 represents a promising therapeutic strategy for patients with MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
The Menin-MLL Interaction: A Key Oncogenic Driver in Acute Leukemia
Chromosomal translocations involving the KMT2A gene (encoding MLL) are a hallmark of aggressive acute leukemias in both pediatric and adult populations. These translocations result in the production of oncogenic MLL fusion proteins that drive leukemogenesis by dysregulating gene expression. A critical cofactor for the oncogenic activity of MLL fusion proteins is the nuclear protein menin, encoded by the MEN1 gene.
Menin binds directly to the N-terminal portion of MLL, which is retained in all MLL fusion proteins.[1] This interaction is essential for tethering the MLL fusion protein complex to chromatin at specific gene loci, leading to the aberrant upregulation of key target genes, most notably the homeobox genes HOXA9 and MEIS1.[2][3][4] These genes are critical for maintaining a proliferative and undifferentiated state in leukemic cells.[5][6] The dependency on the menin-MLL interaction for survival and proliferation makes this PPI a highly attractive therapeutic target.[1]
M-1211: A Covalent Inhibitor of the Menin-MLL Interaction
M-1211 is a small molecule inhibitor designed to disrupt the menin-MLL interaction. Its mechanism of action is characterized by the formation of a covalent bond with a specific cysteine residue within the MLL binding pocket of the menin protein.
Covalent Binding to Cysteine 329
M-1211 features a reactive acrylamide (B121943) group that specifically and covalently binds to the thiol group of Cysteine 329 (Cys329) in the menin protein.[2][3] This covalent modification irreversibly blocks the binding of MLL and MLL-fusion proteins to menin, effectively abrogating their oncogenic function. The stereochemistry of the linker region in M-1211 is crucial for its potent activity, optimally positioning the acrylamide warhead for covalent bond formation.[2][3]
Downregulation of HOXA9 and MEIS1 Expression
By disrupting the menin-MLL complex, M-1211 prevents the recruitment of this complex to the promoters of target genes. This leads to a dose-dependent downregulation of the transcription of HOXA9 and MEIS1.[2][3][7] The suppression of these critical downstream effectors is a key molecular event that underlies the anti-leukemic activity of M-1211.
Selective Anti-proliferative Activity
M-1211 demonstrates potent and selective anti-proliferative activity against leukemia cell lines harboring MLL rearrangements, while having minimal effect on cells with wild-type MLL.[2][3] This selectivity highlights the dependence of MLL-rearranged leukemias on the menin-MLL interaction and suggests a favorable therapeutic window for M-1211.
Quantitative Data
The following tables summarize the key quantitative data for M-1211, providing a clear comparison of its in vitro and in vivo activities.
| Cell Line | Genotype | IC50 (nM) |
| MV-4-11 | MLL-AF4 | 10.3[3] |
| MOLM-13 | MLL-AF9 | 51.5[3] |
| RS4;11 | MLL-AF4 | Data not available |
| KOPN-8 | MLL-ENL | Data not available |
| Kasumi-1 | MLL wild-type | >10,000[2] |
| K562 | MLL wild-type | >10,000[2] |
| HL-60 | MLL wild-type | >10,000[2] |
| Parameter | Value |
| Menin Binding (FP Assay) | IC50 = 3.5 nM (for a non-covalent precursor)[3] |
| Covalent Complex Formation with Menin | Rapid, with significant complex formation observed within minutes[2] |
| HOXA9 Gene Expression Inhibition (MV4;11 cells) | Effective at concentrations as low as 10 nM[2][3] |
| MEIS1 Gene Expression Inhibition (MV4;11 cells) | Effective at concentrations as low as 30 nM[2][3] |
| Parameter | Species | Value |
| Oral Bioavailability | Mouse | 49.4%[2] |
| Clearance | Mouse | Low[2] |
| Volume of Distribution | Mouse | Moderate[2] |
| Plasma Protein Binding | Human | 90.7%[3] |
| Rat | 87.5%[3] | |
| Mouse | 99.3%[3] |
| Model | Dosing Regimen | Key Findings |
| MV-4-11 Subcutaneous Xenograft | 100 mg/kg, p.o., daily for 26 days | 32% reduction in average tumor volume[7] |
| MV-4-11 Subcutaneous Xenograft | 300 mg/kg, p.o. | Complete tumor regression in 10/10 mice with no regrowth detected up to one month after the last treatment[7] |
| MV-4-11 Disseminated Xenograft | 150 mg/kg, p.o., once daily for 4 days | Significant anti-leukemic activity observed[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
MLL-rearranged (e.g., MV-4-11, MOLM-13) and MLL wild-type leukemia cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
M-1211 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of M-1211 in culture medium.
-
Add the M-1211 dilutions or DMSO vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the medium.[8]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[9]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of HOXA9 and MEIS1.
Materials:
-
Leukemia cells treated with M-1211 or DMSO
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Treat leukemia cells (e.g., MV-4-11) with various concentrations of M-1211 or DMSO for 24-48 hours.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose (B213101) gel electrophoresis.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical reaction setup includes:
-
cDNA template
-
Forward and reverse primers
-
qPCR master mix
-
Nuclease-free water
-
-
Use the following thermal cycling conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melting curve analysis[10]
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the DMSO-treated control.
In Vivo Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of M-1211.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV-4-11 leukemia cells
-
Matrigel (optional)
-
M-1211 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest MV-4-11 cells from culture and resuspend them in sterile PBS or serum-free medium.
-
Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells (optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer M-1211 orally by gavage at the desired dose and schedule (e.g., 100 mg/kg, daily). Administer the vehicle to the control group.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
Visualizations
Signaling Pathways and Mechanism of Action
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 5. Down-regulation of homeobox genes MEIS1 and HOXA in MLL-rearranged acute leukemia impairs engraftment and reduces proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Gene expression profiling of acute myeloid leukemia samples from adult patients with AML-M1 and -M2 through boutique microarrays, real-time PCR and droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
